molecular formula C11H13NO B15240266 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole

1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole

Cat. No.: B15240266
M. Wt: 175.23 g/mol
InChI Key: ZTBJGQFWAOONJT-UHFFFAOYSA-N
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Description

1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is a heterocyclic compound that features a fused pyrano and indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . This method yields a mixture of hydrogenated derivatives of linear and angular pyrroloindoles, which can be further processed to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrano and indole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.

Scientific Research Applications

1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

  • 1H,5H-Pyrrolo[2,3-f]indole
  • 3H,6H-Pyrrolo[3,2-e]indole
  • Indole derivatives

Comparison: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is unique due to its fused pyrano and indole ring system, which imparts distinct chemical and physical properties. Compared to other indole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1,2,3,6,7,8-hexahydropyrano[2,3-f]indole

InChI

InChI=1S/C11H13NO/c1-2-9-6-10-8(3-4-12-10)7-11(9)13-5-1/h6-7,12H,1-5H2

InChI Key

ZTBJGQFWAOONJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCN3)C=C2OC1

Origin of Product

United States

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